Tinostamustine

glioblastoma HDAC inhibitor alkylating agent

Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor that fuses DNA-alkylating (bendamustine) and pan-HDAC inhibitory (vorinostat) mechanisms into a single entity. Unlike co-administration, it simultaneously induces DNA double-strand breaks and inhibits Class I/II HDACs (HDAC1 IC50: 9 nM; HDAC6 IC50: 6 nM). It retains full antiproliferative activity regardless of MGMT methylation status—a critical advantage over temozolomide in glioblastoma research. It also upregulates CD38 expression for immunotherapy priming and synergizes with proteasome inhibitors in multiple myeloma models. Researchers investigating DNA damage-epigenetic crosstalk or developing rational combination strategies should procure this unique dual-action tool compound.

Molecular Formula C19H28Cl2N4O2
Molecular Weight 415.4 g/mol
CAS No. 1236199-60-2
Cat. No. B560638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinostamustine
CAS1236199-60-2
Molecular FormulaC19H28Cl2N4O2
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
InChIInChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
InChIKeyGISXTRIGVCKQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tinostamustine (EDO-S101, CAS 1236199-60-2) Procurement Guide: First-in-Class Alkylating HDAC Inhibitor Fusion Molecule


Tinostamustine (EDO-S101, CAS 1236199-60-2) is a first-in-class alkylating deacetylase inhibitor (AK-DACi) fusion molecule that covalently combines the DNA alkylating functionality of bendamustine with the pan-histone deacetylase (HDAC) inhibitory activity of vorinostat into a single, novel chemical entity [1]. It inhibits Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) with IC50 values of 9 nM, 9 nM, 25 nM, and 107 nM, respectively, and Class II HDACs (HDAC6, HDAC10) with IC50 values of 6 nM and 72 nM, while concurrently inducing DNA cross-linking and double-strand breaks . Currently under investigation in Phase I/II clinical trials for multiple hematologic malignancies and solid tumors including relapsed/refractory lymphoma, multiple myeloma, and glioblastoma [2].

Why Tinostamustine (EDO-S101) Cannot Be Substituted with Bendamustine, Vorinostat, or Other Single-Mechanism Analogs


Tinostamustine is a single chemical entity designed to simultaneously deliver two distinct anticancer mechanisms—DNA alkylation and pan-HDAC inhibition—within the same molecule, a pharmacological profile not achievable through simple co-administration or sequential dosing of its constituent components [1]. Preclinical evidence demonstrates that tinostamustine exhibits antiproliferative and pro-apoptotic effects stronger than those observed for vorinostat and bendamustine alone and comparable to their physical combination, indicating that covalent fusion in a single molecule yields functional outcomes distinct from the sum of its separate parts [2]. Furthermore, tinostamustine maintains efficacy irrespective of MGMT methylation status, a resistance mechanism that limits temozolomide's clinical utility in glioblastoma [3]. These integrated pharmacodynamic properties preclude direct substitution with any single-agent alkylator or HDAC inhibitor currently available.

Tinostamustine (EDO-S101) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Clinical Comparators


Tinostamustine Demonstrates Superior Antiproliferative and Pro-Apoptotic Activity Versus Vorinostat and Bendamustine Alone in GBM Models

In head-to-head preclinical testing across 13 GBM cell lines and 7 patient-derived GBM stem cell lines, tinostamustine exhibited stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat alone and bendamustine alone, achieving efficacy comparable to the physical combination of vorinostat plus bendamustine, irrespective of MGMT promoter methylation status [1].

glioblastoma HDAC inhibitor alkylating agent preclinical efficacy

Tinostamustine Prolongs Disease-Free and Overall Survival in Orthotopic GBM Models Superior to Bendamustine, Radiotherapy, and Temozolomide

In orthotopic intra-brain xenograft models of glioblastoma, tinostamustine treatment resulted in significant suppression of tumor growth and prolongation of disease-free survival (DFS) and overall survival (OS) that was superior to bendamustine alone, radiotherapy alone, and temozolomide, the current standard-of-care alkylating agent for GBM [1]. The study also demonstrated stronger radiosensitization with tinostamustine compared to temozolomide, evidenced by reduced γH2AX expression and prolonged γH2AX disappearance time, indicating impaired DNA repair [2].

glioblastoma in vivo efficacy survival benefit orthotopic model

Tinostamustine Potentiates Daratumumab Efficacy via Epigenetic Upregulation of CD38 and NKG2D Ligands in Multiple Myeloma

In multiple myeloma preclinical models, tinostamustine treatment increased CD38 expression on myeloma cell lines in parallel with enhanced CD38 histone H3 acetylation, and augmented expression of MICA and MICB (NKG2D ligands). Pretreatment with tinostamustine increased myeloma cell sensitivity to daratumumab, and the combination demonstrated higher anti-myeloma efficacy than either agent alone in ex vivo patient samples [1]. In vivo, tinostamustine pretreatment followed by daratumumab significantly delayed tumor growth and improved survival in myeloma-bearing mice compared to individual treatments [2].

multiple myeloma immunotherapy CD38 daratumumab combination therapy

Tinostamustine Exhibits Potent Pan-HDAC Inhibitory Profile with Sub-10 nM IC50 Against HDAC1, HDAC2, and HDAC6

Tinostamustine demonstrates a broad pan-HDAC inhibitory profile with IC50 values of 9 nM for HDAC1, 9 nM for HDAC2, 25 nM for HDAC3, 107 nM for HDAC8 (Class I), and 6 nM for HDAC6, 72 nM for HDAC10 (Class II) in cell-free enzymatic assays . In cellular assays, a single intravenous dose of 10 mg/kg tinostamustine reduced HDAC activity in rat peripheral blood mononuclear cells (PBMCs) by approximately 90% within one hour of dosing . Notably, tinostamustine exhibits HDAC inhibitory activity similar to vorinostat across multiple recombinant HDAC enzymes while simultaneously delivering DNA alkylation from the bendamustine moiety .

HDAC inhibition epigenetics IC50 target engagement

Tinostamustine Demonstrates Synergistic Cytotoxicity with Proteasome Inhibitors in Multiple Myeloma Cell Lines

In multiple myeloma cell lines, tinostamustine (EDO-S101) exhibited IC50 values ranging from 5-13 μM across 8 myeloma cell lines and demonstrated significant synergistic cytotoxicity with the proteasome inhibitors bortezomib and carfilzomib across all cell types tested . The compound also induces strong protein and histone acetylation and acts as a potent inducer of pIRE-1, the key activator protein of the unfolded protein response (UPR) in multiple myeloma cells .

multiple myeloma proteasome inhibitor bortezomib carfilzomib synergy

Tinostamustine Maintains Efficacy Independent of MGMT Methylation Status Unlike Temozolomide in GBM

In glioblastoma models, tinostamustine demonstrated antitumor activity irrespective of O6-methylguanine-DNA-methyltransferase (MGMT) promoter methylation status, a key resistance mechanism that limits the clinical efficacy of temozolomide, the current standard-of-care alkylating agent for GBM [1]. Temozolomide shows reduced benefit in patients with MGMT unmethylated tumors, which represent approximately 60% of GBM cases [2]. Tinostamustine's activity across both MGMT methylated and unmethylated backgrounds was demonstrated in U87MG and U251MG (MGMT negative) as well as T98G (MGMT positive) cell lines and xenograft models [3].

glioblastoma MGMT drug resistance temozolomide alkylating agent

Tinostamustine (EDO-S101) Research Applications: Evidence-Backed Scenarios for Scientific Procurement


Preclinical Glioblastoma Research Requiring Activity Independent of MGMT Methylation Status

Investigators studying glioblastoma with MGMT-unmethylated backgrounds—which constitute approximately 60% of clinical GBM cases and exhibit intrinsic resistance to temozolomide—should prioritize tinostamustine over temozolomide or bendamustine. Tinostamustine demonstrates maintained antiproliferative and pro-apoptotic activity irrespective of MGMT promoter methylation status across both MGMT-negative (U87MG, U251MG) and MGMT-positive (T98G) cell lines and in vivo models [1]. This property enables robust preclinical evaluation in therapeutically challenging contexts where standard alkylators show reduced efficacy . Additionally, tinostamustine exhibits stronger radiosensitization than temozolomide and prolongs disease-free and overall survival in orthotopic intra-brain models superior to bendamustine, radiotherapy alone, and temozolomide [2].

Combination Immunotherapy Studies in Multiple Myeloma with Anti-CD38 Monoclonal Antibodies

Researchers developing combination immunotherapy strategies for multiple myeloma should select tinostamustine as a priming agent to enhance anti-CD38 monoclonal antibody (e.g., daratumumab) efficacy. Tinostamustine treatment upregulates CD38 expression on myeloma cells via increased CD38 histone H3 acetylation and augments MICA and MICB (NKG2D ligand) expression, sensitizing tumor cells to daratumumab-mediated cytotoxicity [1]. In vivo, tinostamustine pretreatment followed by daratumumab significantly delays tumor growth and improves survival compared to individual treatments . This epigenetic priming mechanism is unique to tinostamustine among alkylating agents and provides a rational basis for combination immunotherapy protocols in multiple myeloma.

Single-Agent Studies Investigating Simultaneous DNA Damage and Epigenetic Modulation

Investigators requiring a single tool compound that simultaneously interrogates DNA damage response pathways and epigenetic regulation via HDAC inhibition should procure tinostamustine rather than separate acquisitions of an alkylator (e.g., bendamustine) plus an HDAC inhibitor (e.g., vorinostat). Tinostamustine delivers both mechanisms in a single chemical entity, achieving efficacy comparable to the physical combination of vorinostat and bendamustine while simplifying experimental workflows and eliminating pharmacokinetic variability inherent to dual-agent dosing [1]. The compound demonstrates potent pan-HDAC inhibition (HDAC1 IC50: 9 nM; HDAC2 IC50: 9 nM; HDAC6 IC50: 6 nM) while concurrently inducing DNA cross-linking and double-strand breaks, enabling direct investigation of crosstalk between epigenetic modulation and DNA repair pathways .

Proteasome Inhibitor Combination Studies in Hematologic Malignancies

Researchers exploring combination strategies with proteasome inhibitors (bortezomib, carfilzomib) in multiple myeloma and other hematologic malignancies should consider tinostamustine based on demonstrated synergistic cytotoxicity across multiple myeloma cell lines [1]. Tinostamustine induces strong protein and histone acetylation and acts as a potent inducer of pIRE-1, activating the unfolded protein response (UPR)—a pathway known to interact with proteasome inhibition to enhance apoptotic signaling . The compound's IC50 range of 5-13 μM in myeloma cell lines provides a workable concentration window for in vitro combination studies [2].

Technical Documentation Hub

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